Ethylenediaminetetraacetic acid dipotassium salt dihydrate

Catalog No.
S2934969
CAS No.
25102-12-9
M.F
C10H14K2N2O8
M. Wt
368.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid dipotassium salt d...

CAS Number

25102-12-9

Product Name

Ethylenediaminetetraacetic acid dipotassium salt dihydrate

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

Molecular Formula

C10H14K2N2O8

Molecular Weight

368.42 g/mol

InChI

InChI=1S/C10H16N2O8.2K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

QLBHNVFOQLIYTH-UHFFFAOYSA-L

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[K+].[K+]

Solubility

not available

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+]

Chelating Agent

EDTA-K2 functions primarily as a chelating agent. This means it can bind to metal ions in solution, forming stable complexes. This property is crucial in several research areas:

  • Biochemical and Physiological Research: EDTA-K2 helps study interactions between metal ions and biological molecules like proteins, enzymes, and others. By selectively removing metal ions, researchers can investigate their role in various biological processes [1].

Source

CliniSciences:

  • Enzyme-Catalyzed Reactions: Trace amounts of heavy metals can inhibit enzyme activity. EDTA-K2 helps eliminate this interference by chelating these metal ions, ensuring accurate measurements in enzyme-based assays [2].

Source

Sigma-Aldrich:

Decalcification and Buffering

EDTA-K2 finds application in:

  • Decalcification: It is a component of EDTA-glycerol solution used for decalcifying tissues during histological preparations. This allows researchers to study the structure of tissues more effectively [3].

Source

Sigma-Aldrich:

  • Buffering: EDTA-K2 can be used as a buffer component for specific analyses, such as monoamine and pterine analysis [3].

Source

Sigma-Aldrich:

Other Research Applications

The versatility of EDTA-K2 extends to other research areas:

  • Nanoparticle Research: EDTA-K2 plays a role in studying the self-assembly of quantum dots and their three-dimensional structures [1].

Source

Thermo Fisher Scientific:

  • Chelator Studies: EDTA-K2 itself serves as a model compound for studying chelators, which are molecules that bind to specific substances [1].

Ethylenediaminetetraacetic acid dipotassium salt dihydrate, commonly referred to in scientific literature as a chelating agent, is a chemical compound with the formula C₁₀H₁₈K₂N₂O₁₀. It appears as a white crystalline powder and has a molecular weight of 404.46 g/mol. This compound is a salt derived from ethylenediaminetetraacetic acid, where two potassium ions replace the hydrogen ions in the carboxylic acid groups of the parent compound. It typically melts between 255-280 °C and is soluble in water, making it useful in various applications across multiple fields, including biochemistry and environmental science .

K2EDTA's primary mechanism of action involves chelation. The negatively charged oxygen and nitrogen atoms in its structure form strong coordinate covalent bonds with metal ions. This binding sequesters the metal ion, preventing it from participating in various reactions.

In biological systems, K2EDTA can:

  • Inhibit metalloenzymes: By chelating essential metal cofactors, K2EDTA can inactivate enzymes that rely on these metals for their activity [].
  • Prevent metal-catalyzed reactions: By binding to free metal ions, K2EDTA can prevent them from participating in unwanted reactions that can damage biomolecules.
  • Eye and skin irritant: Contact with K2EDTA dust or solutions can irritate the eyes and skin. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Inhalation hazard: Inhalation of K2EDTA dust can irritate the respiratory tract. Use a fume hood when working with K2EDTA powder.

Ethylenediaminetetraacetic acid dipotassium salt dihydrate acts primarily as a chelator, binding to metal ions such as calcium, magnesium, and heavy metals. The primary reaction involves the formation of stable complexes with these ions:

Mn++EDTA4 M EDTA (n4)+\text{M}^{n+}+\text{EDTA}^{4-}\rightarrow \text{ M EDTA }^{(n-4)+}

where Mn+M^{n+} represents a metal ion. This chelation process effectively reduces the availability of free metal ions in solution, which can inhibit enzyme activity or participate in unwanted side reactions .

The biological activity of ethylenediaminetetraacetic acid dipotassium salt dihydrate is significant in various biochemical applications. It is widely used to eliminate heavy metal inhibition in enzyme-catalyzed reactions, thus enhancing enzyme activity and stability. Furthermore, it has been employed in cell culture media to maintain optimal conditions by preventing metal ion toxicity . In clinical settings, it can be used for detoxification purposes, particularly in cases of heavy metal poisoning.

Ethylenediaminetetraacetic acid dipotassium salt dihydrate can be synthesized through several methods:

  • Neutralization Reaction: Ethylenediaminetetraacetic acid is neutralized with potassium hydroxide or potassium carbonate to form the dipotassium salt.

    EDTA+2KOHK2EDTA+2H2O\text{EDTA}+2\text{KOH}\rightarrow \text{K}_2\text{EDTA}+2\text{H}_2\text{O}
  • Crystallization: The resulting solution can be concentrated and allowed to crystallize to obtain the dihydrate form.
  • Hydration: The anhydrous form can be hydrated under controlled conditions to yield the dihydrate.

These methods ensure high purity and yield of the compound suitable for laboratory and industrial applications .

Ethylenediaminetetraacetic acid dipotassium salt dihydrate has a wide range of applications:

  • Biochemistry: Used as a chelating agent to bind metal ions in enzyme assays.
  • Pharmaceuticals: Employed in formulations to prevent metal ion interference.
  • Environmental Science: Utilized in water treatment processes to remove heavy metals from wastewater.
  • Food Industry: Acts as a preservative by sequestering trace metals that may catalyze spoilage reactions.
  • Agriculture: Applied in fertilizers to enhance nutrient availability by chelating micronutrients .

Interaction studies involving ethylenediaminetetraacetic acid dipotassium salt dihydrate focus on its ability to bind various metal ions and its effects on biological systems. Research indicates that it effectively reduces the toxicity of heavy metals like lead and cadmium when used in cellular environments. Additionally, its interaction with enzymes has been extensively studied, demonstrating its role in enhancing enzymatic activity by minimizing inhibitory effects caused by free metal ions .

Compound NameFormulaUnique Features
Ethylenediaminetetraacetic acidC₁₀H₁₄N₂O₈No potassium; widely used but less soluble than the salt
Ethylenediaminetetraacetic acid disodium saltC₁₀H₁₄N₂O₈Na₂Contains sodium instead of potassium; different solubility
Nitrilotriacetic acidC₆H₉N₃O₆Three carboxyl groups; often used for similar purposes
Diethylenetriaminepentaacetic acidC₁₃H₂₃N₅O₁₄Five coordination sites; stronger chelation capabilities

Ethylenediaminetetraacetic acid dipotassium salt dihydrate's unique combination of solubility, stability, and biological compatibility makes it particularly valuable for applications requiring precise control over metal ion concentrations .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

368.0024284 g/mol

Monoisotopic Mass

368.0024284 g/mol

Heavy Atom Count

22

UNII

3W5S57M958

Related CAS

60-00-4 (Parent)

Use Classification

Cosmetics -> Chelating

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:2): ACTIVE
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?): ACTIVE

Dates

Modify: 2023-08-17

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